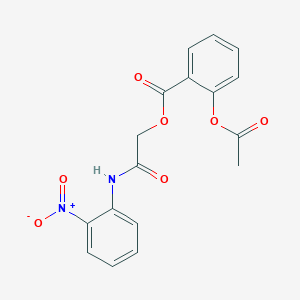

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE

Description

2-(2-Nitroanilino)-2-oxoethyl 2-(acetyloxy)benzoate is an ester derivative combining a nitroanilino-oxoethyl moiety with an acetyloxybenzoate group. The compound’s stability, reactivity, and toxicity may be influenced by the nitro group, which is known to decompose into nitrogen oxides (NOx) under thermal stress .

Properties

IUPAC Name |

[2-(2-nitroanilino)-2-oxoethyl] 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c1-11(20)26-15-9-5-2-6-12(15)17(22)25-10-16(21)18-13-7-3-4-8-14(13)19(23)24/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJFPZGUNNCEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE typically involves the reaction of 2-nitroaniline with ethyl 2-bromoacetate, followed by esterification with salicylic acid. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyloxybenzoate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Adamantane-Based Esters

Example : 2-(Adamantan-1-yl)-2-oxoethyl benzoates (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) .

- Structural Differences: The adamantane moiety introduces a rigid, bulky hydrocarbon framework, favoring synclinal conformations in crystals. Unlike the nitroanilino group, adamantane lacks redox-active functional groups but enhances lipophilicity.

- Functional Implications :

- Antioxidant Activity : Adamantane derivatives exhibit selective hydrogen peroxide radical scavenging, with 2-chlorobenzoate showing superior activity to standards.

- Anti-inflammatory Effects : Nitrogen-containing adamantane esters (e.g., 2p, 2q, 2r) outperform diclofenac sodium in anti-inflammatory assays.

- Table 1: Key Properties of Adamantane vs. Nitroanilino Esters

Acetyloxybenzoate Derivatives

Example : Aspirin (acetylsalicylic acid) and its salts (e.g., aspirin-dl-lysine) .

- Structural Differences: Aspirin lacks the nitroanilino-oxoethyl chain, retaining only the acetyloxybenzoate core. The nitroanilino group in the target compound may confer distinct electronic properties.

- Functional Implications: Aspirin inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. The nitroanilino group could redirect activity toward nitroreductase-sensitive pathways or nitric oxide release. Toxicity: Aspirin derivatives are generally low in acute toxicity, whereas nitro-containing compounds (e.g., ) may pose higher risks due to NOx emissions .

Nitro-Functionalized Esters

Example : 2-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate .

- Structural Differences: The nitro group is attached via an oxymethyl linker rather than an anilino group.

- Functional Implications: Both compounds may decompose into NOx under heat, but the nitroanilino group’s conjugation with the aromatic ring could stabilize the molecule. Toxicity: The nitrooxy compound has an oral LD50 of 650 mg/kg in mice, suggesting moderate toxicity. The target compound’s nitroanilino group may similarly contribute to toxicity .

Biological Activity

The compound 2-(2-Nitroanilino)-2-oxoethyl 2-(acetyloxy)benzoate is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings based on diverse sources.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study demonstrated that derivatives of acetylsalicylic acid (ASA), which share structural similarities with our compound, showed potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(2-Nitroanilino)-2-oxoethyl 2-(acetyloxy)benzoate has been evaluated in various in vivo models. In particular, studies on ASA derivatives revealed that these compounds effectively inhibited carrageenan-induced paw edema in rats, suggesting a mechanism involving the modulation of inflammatory pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various human tumor cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | ROS generation |

The biological activity of 2-(2-Nitroanilino)-2-oxoethyl 2-(acetyloxy)benzoate is believed to be mediated through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.

- Nitric Oxide Release : The presence of the nitro group may facilitate the release of nitric oxide (NO), which has vasodilatory and anti-inflammatory effects .

- Apoptotic Pathways : The compound may initiate apoptotic signaling pathways in cancer cells, leading to programmed cell death.

Study 1: Anti-inflammatory Properties in Animal Models

A study conducted on rats demonstrated that treatment with 2-(2-Nitroanilino)-2-oxoethyl 2-(acetyloxy)benzoate significantly reduced inflammation markers compared to control groups. The reduction in paw edema was measured using plethysmometry, showing a decrease in volume by approximately 40% after treatment.

Study 2: Cytotoxicity Against Tumor Cell Lines

In vitro studies involving various human tumor cell lines showed that the compound exhibited varying degrees of cytotoxicity. The most sensitive line was found to be MCF-7, where the compound induced apoptosis as confirmed by annexin V staining assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.